![molecular formula C8H13N B2666076 1-Azaspiro[4.4]non-3-ene CAS No. 1955522-57-2](/img/structure/B2666076.png)
1-Azaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[4.4]non-3-ene is a chemical compound with a unique structure . It is part of a class of compounds known as spiroheterocycles . The compound has been used in the synthesis of various structurally diverse spirocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It contains a spirocyclic ring system, which is a characteristic feature of this class of compounds .Chemical Reactions Analysis
In chemical reactions, this compound undergoes a series of transformations. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Applications De Recherche Scientifique
Synthesis and Structural Applications
Nitroso-ene cyclization : This method is used for the rapid construction of 1-azaspiro[4.4]nonane, a key structural motif in the modular synthesis of cephalotaxine, a compound with antileukemic activity (Huang et al., 2015).
Synthesis of Enantiomers : Racemic 1-azaspiro[4.4]nonane-2,6-dione can be synthesized and resolved into enantiomers, which are important for producing compounds like cephlotaxine (Nagasaka et al., 1997).
Core Skeleton in Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is a core structure in several bioactive natural products, notably cephalotaxine, known for its antileukemic activity (El Bialy et al., 2005).
Biological Applications
Antimicrobial and Cytotoxic Activities : Compounds with the 1-azaspiro[4.4]non-3-ene structure have been isolated from pathogenic fungi and tested for antimicrobial, cytotoxic, and other biological activities (Narmani et al., 2018).
Angiogenesis Inhibition : Azaspirene, containing a this compound structure, is an angiogenesis inhibitor isolated from fungus, showing potential in inhibiting endothelial migration (Asami et al., 2002).
Insect Repellent : The this compound structure has been found in compounds like polyzonimine, which serves as an insect repellent and irritant produced by millipeds (Smolanoff et al., 1975).
Chemical Properties and Applications
Synthesis of Spiro Compounds : this compound derivatives have been synthesized for studying their structural properties and potential applications in various fields (Collins & Andrako, 1966).
Bioorthogonal Reporters : Hydrophilic azaspiroalkenes, including azaspiro[2.4]hept-1-ene, show enhanced water solubility and reactivity, useful in biochemical applications like protein tagging (An et al., 2018).
Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been synthesized and tested for their anticonvulsant properties, showing potential in therapeutic applications (Kamiński et al., 2008).
Orientations Futures
The future directions for research on 1-Azaspiro[4.4]non-3-ene could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s unique structure and reactivity make it a promising candidate for the development of new synthetic methods and the discovery of novel reactions .
Propriétés
IUPAC Name |
1-azaspiro[4.4]non-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCPAJIWOESME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C=CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

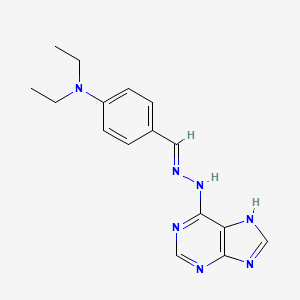

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)


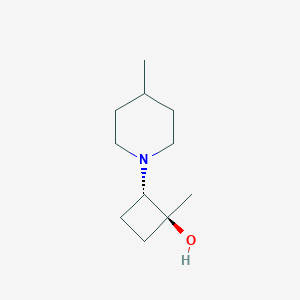
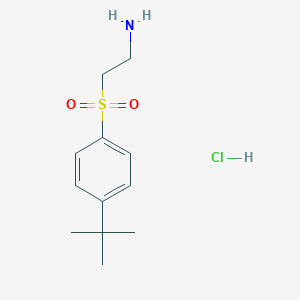
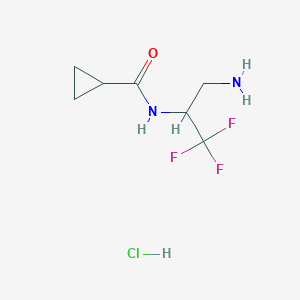
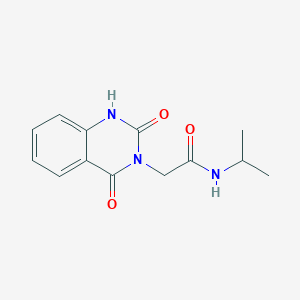
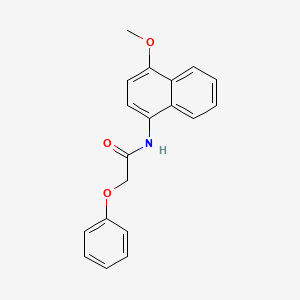
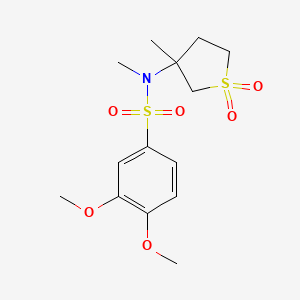
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)